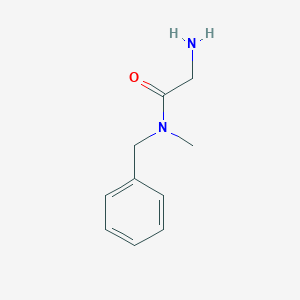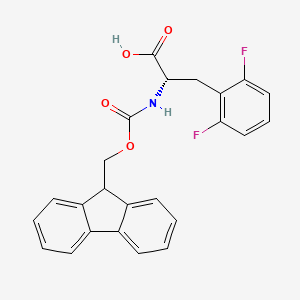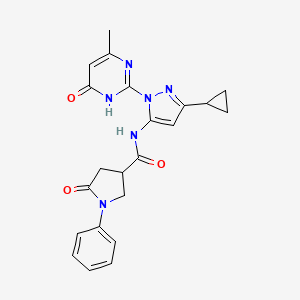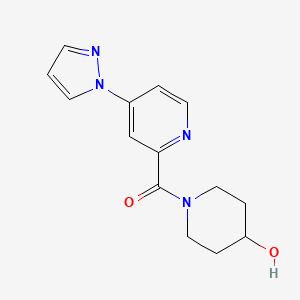
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction. The steps are usually illustrated using chemical equations.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical properties like its acidity or basicity, reactivity with other substances, and stability are also analyzed.科学的研究の応用
Synthesis and Biological Activities
Antibacterial and Antioxidant Activities : Pyrazole and its derivatives, including structures similar to (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-hydroxypiperidin-1-yl)methanone, have been synthesized and analyzed for their biological activities. These compounds demonstrate moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. The biological activities are further supported by Density Functional Theory (DFT) and molecular docking analyses, which explain the interactions between the synthesized compounds and bacterial enzymes (Golea Lynda, 2021).
Antimicrobial Activity : Another study focused on synthesizing a series of derivatives that showed good antimicrobial activity, comparable to that of standard drugs like ciprofloxacin and fluconazole. Notably, compounds containing methoxy groups exhibited high antimicrobial activity, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Satyender Kumar et al., 2012).
Spin State Behavior and Complex Formation : Research on 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine, a compound structurally related to the target molecule, has led to the synthesis of iron(II) complex salts exhibiting interesting spin-state behavior. This highlights the potential of such derivatives in creating materials with unique magnetic properties (L. J. K. Cook & M. Halcrow, 2015).
Hydrogen Bonding Patterns : The study of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including compounds with structural similarities to the target molecule, reveals diverse protonation sites and hydrogen bonding patterns, contributing to our understanding of molecular interactions and crystal engineering (Denise Böck et al., 2021).
Safety And Hazards
This involves identifying the risks associated with handling and using the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It could include potential uses in medicine, industry, or research, and what further studies are needed to realize these uses.
特性
IUPAC Name |
(4-hydroxypiperidin-1-yl)-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-12-3-8-17(9-4-12)14(20)13-10-11(2-6-15-13)18-7-1-5-16-18/h1-2,5-7,10,12,19H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFSQQJOXOOHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=NC=CC(=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-hydroxypiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate](/img/structure/B2658595.png)

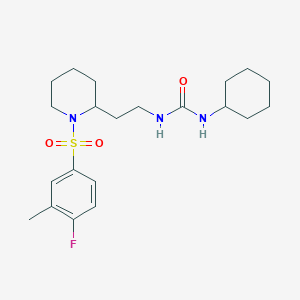
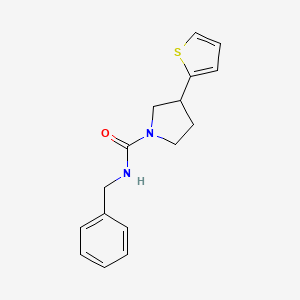
![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
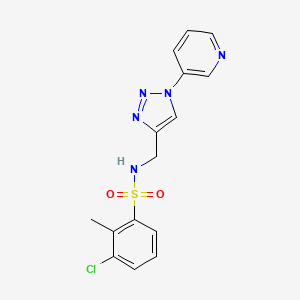
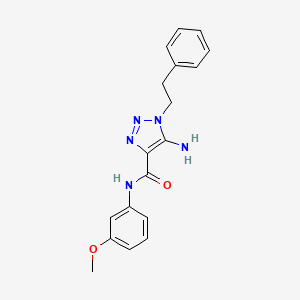
![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)
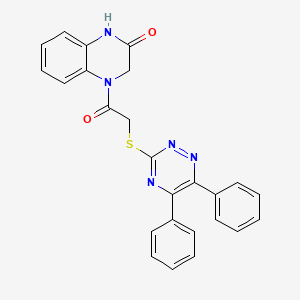
![5-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2658609.png)
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)
